2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride

Description

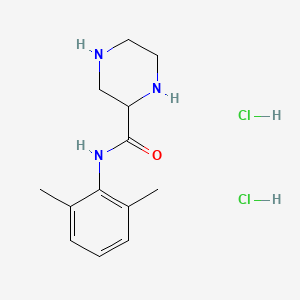

2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride (IUPAC name: 1,4-dibutyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide dinitrate) is a piperazine-derived compound characterized by a carboxanilide moiety and dimethylphenyl substituents. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications . Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate biological targets, such as receptors and enzymes, via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-9-4-3-5-10(2)12(9)16-13(17)11-8-14-6-7-15-11;;/h3-5,11,14-15H,6-8H2,1-2H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKHOOLXYFPALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CNCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957720 | |

| Record name | N-(2,6-Dimethylphenyl)piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36385-60-1 | |

| Record name | 2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036385601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxanilide, 2’,6’-dimethyl-, dihydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or through cyclization reactions involving amino alcohols.

Introduction of the Carboxanilide Group: The carboxanilide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxanilide, 2’,6’-dimethyl-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Piperazinecarboxanilide, 2’,6’-dimethyl-, dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxanilide, 2’,6’-dimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Xanthone Derivatives with Piperazine Moieties (e.g., HBK-5)

- Structure : HBK-5 (3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride) features a xanthone core linked to a methylpiperazine group, differing from the carboxanilide and dimethylphenyl groups in the target compound.

- Activity : Demonstrates antidepressant- and anxiolytic-like effects in animal models, likely via serotonin or dopamine receptor modulation. In contrast, 2',6'-dimethylpiperazinecarboxanilide’s anilide group may favor kinase or NMDA receptor interactions .

- Solubility : Both compounds utilize dihydrochloride salts to improve water solubility, a common strategy in CNS drug development .

Trimetazidine Dihydrochloride

- Structure : Contains a trimethoxybenzyl-piperazine group, lacking the carboxanilide moiety.

- Activity : Used clinically as an anti-ischemic agent to improve myocardial metabolism. The absence of an anilide group limits its utility in CNS applications compared to the target compound .

- Physicochemical Properties : Both are dihydrochloride salts, but Trimetazidine’s lipophilic methoxy groups may reduce aqueous solubility relative to the dimethylphenyl-anilide structure .

1-[2-(3-Chlorophenoxy)ethyl]piperazine Dihydrochloride

- Structure: Features a chlorophenoxyethyl side chain instead of a carboxanilide group.

- Activity: Likely targets adrenergic or histaminergic receptors due to its phenoxyethyl group. The target compound’s anilide moiety may enable distinct interactions, such as protease inhibition .

Trilaciclib Dihydrochloride

- Structure : A complex spirocyclic kinase inhibitor with a pyrimidine-pyrrolo core and methylpiperazine substituent.

- Activity : Inhibits cyclin-dependent kinases (CDKs) for cancer therapy. The target compound’s simpler structure may lack kinase specificity but could serve as a precursor in synthesizing advanced inhibitors .

- Salt Form : Both employ dihydrochloride salts, but Trilaciclib’s larger molecular weight (519.48 g/mol) and heterocyclic architecture confer distinct pharmacokinetic profiles .

(+)-2′,6′-Pipecoloxylidide

- Structure : A piperidine carboxamide with 2',6'-dimethylphenyl groups, differing in the core ring (piperidine vs. piperazine).

- Activity: Functions as a local anesthetic analogue.

- Flexibility : Piperidine’s six-membered ring is less conformationally flexible than piperazine, possibly affecting target binding kinetics .

Data Table: Key Comparative Properties

Biological Activity

2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride is a chemical compound with a structure that suggests potential biological activity. This compound has garnered attention in pharmacological research due to its various biological effects, particularly in antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2·2HCl. The compound features a piperazine ring and a carboxanilide moiety, which are crucial for its biological interactions.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 275.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

- Cell Cycle Arrest : The compound appears to interfere with the cell cycle, leading to G1 phase arrest in cancer cell lines.

- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-Piperazinecarboxanilide is crucial for evaluating its therapeutic potential. Studies indicate:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.